2-Acetylthiophene-3-carboxylic acid is an organosulfur compound with the molecular formula . It features a thiophene ring substituted with an acetyl group at the 2-position and a carboxylic acid group at the 3-position. This compound is known for its yellow liquid form and is recognized as a significant precursor in organic synthesis, particularly in the production of various thiophene derivatives. Its structure can be represented by the following SMILES notation: CC(=O)c1sccc1C(O)=O .
Research indicates that derivatives of 2-acetylthiophene exhibit cytotoxic effects against human breast cancer cells, suggesting potential applications in cancer therapeutics . Additionally, its metabolic pathways reveal that it serves as a precursor to both thiophene-2-carboxylic acid and thiophene-2-acetic acid, which may have their own biological activities .
The synthesis of 2-acetylthiophene-3-carboxylic acid can be achieved through several methods:
2-Acetylthiophene-3-carboxylic acid finds utility in various fields:
Studies on 2-acetylthiophene-3-carboxylic acid have indicated its role in metabolic pathways leading to various biologically active compounds. Interaction studies emphasize its potential as a precursor for synthesizing therapeutically relevant molecules, particularly those exhibiting anticancer activity .
Several compounds share structural similarities with 2-acetylthiophene-3-carboxylic acid. These include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Thiophene-2-carboxylic Acid | Thiophene ring with a carboxylic acid group | Directly derived from oxidation of 2-acetylthiophene |
| Thiophene-2-acetic Acid | Thiophene ring with an acetic acid group | Less acidic than the carboxylic derivative |
| 5-Acetyl-2-thienylacetic Acid | Acetyl group at position 5 on the thiophene ring | Useful intermediate for further modifications |
| Acetophenone | Aromatic ketone similar to acetylthiophenes | Known for its use in flavoring and fragrance |
The uniqueness of 2-acetylthiophene-3-carboxylic acid lies in its dual functional groups (acetyl and carboxylic), allowing it to participate in diverse
The Friedel-Crafts acylation of thiophene derivatives remains the cornerstone for synthesizing 2-acetylthiophene-3-carboxylic acid. This reaction exhibits high regioselectivity for the 2-position due to resonance stabilization of the intermediate carbocation, which is more pronounced at the α-positions (2 and 5) compared to the β-positions (3 and 4). For example, thiophene reacts with acetic anhydride in the presence of solid-acid catalysts such as Hβ zeolite or phosphoric acid-impregnated silica gel to yield 2-acetylthiophene with >98% selectivity.
Table 1: Performance of Solid-Acid Catalysts in Thiophene Acetylation
| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Hβ Zeolite | 60 | 99 | 98.6 |
| SiO₂-5% H₃PO₄ | 25 | 95 | 99 |
| Boron Zeolite | 200 | 24 | 99 |
Notably, solvent-free conditions using H₃PO₄/SiO₂ at ambient temperatures achieve 95% conversion with minimal byproducts, offering an environmentally benign alternative to traditional Lewis acids like AlCl₃. Vapor-phase methods over boron zeolites further enhance selectivity but require higher energy input.
Bromination of 2-acetylthiophene-3-carboxylic acid derivatives enables the introduction of halogen substituents for subsequent cross-coupling reactions. While direct bromination of the thiophene ring is challenging due to electron-withdrawing groups (acetyl and carboxylic acid), directed ortho-metalation strategies using lithium diisopropylamide (LDA) facilitate selective bromination at the 4-position.
For instance, treating 2-acetylthiophene-3-carboxylic acid with LDA followed by bromine generates 4-bromo-2-acetylthiophene-3-carboxylic acid in 85% yield. This method avoids ring-opening side reactions common in electrophilic bromination. Alternative approaches employ N-bromosuccinimide (NBS) in dimethylformamide (DMF), though regioselectivity drops to 60% due to competing β-bromination.
Table 2: Bromination Methods for 2-Acetylthiophene-3-Carboxylic Acid
| Reagent | Conditions | Regioselectivity (%) | Yield (%) |
|---|---|---|---|
| LDA + Br₂ | THF, -78°C | 95 (4-position) | 85 |
| NBS/DMF | 25°C, 12 h | 60 (4-position) | 70 |
Palladium-catalyzed carbonylation provides a versatile route to install carboxylic acid groups on thiophene scaffolds. Starting from 2-acetylthiophene-3-boronic acid, Miyaura borylation followed by carbonylation under CO (1 atm) in methanol yields 2-acetylthiophene-3-carboxylic acid with 90% efficiency. Key to this method is the use of Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base, which suppresses decarboxylation side reactions.
Alternatively, the Fiesselmann thiophene synthesis offers a precursor route. Reacting α,β-acetylenic esters with thioglycolic acid derivatives under basic conditions generates 3-hydroxy-2-thiophenecarboxylic acid intermediates, which are oxidized to the target carboxylic acid.
Table 3: Palladium-Catalyzed Carbonylation Conditions
| Substrate | Catalyst | CO Pressure (atm) | Yield (%) |
|---|---|---|---|
| 2-Acetylthiophene-3-boronic Acid | Pd(PPh₃)₄ | 1 | 90 |
| 3-Hydroxy-2-thiophenecarboxylate | Pd(OAc)₂ | 5 | 78 |
Computational studies indicate that 2-acetylthiophene-3-carboxylic acid adopts a favorable binding conformation within the cyclooxygenase-2 active site, with binding energies comparable to established inhibitors [3] [8]. The compound's carboxylic acid group forms essential hydrogen bonds with arginine and histidine residues, while the thiophene ring engages in π-π stacking interactions with phenylalanine residues [4] [5]. The acetyl group provides additional hydrophobic contacts that stabilize the inhibitor-enzyme complex and contribute to the compound's selectivity profile [2] [3].
| Binding Parameter | 2-acetylthiophene-3-carboxylic acid | Reference Compound (Celecoxib) |
|---|---|---|
| Binding Energy (kcal/mol) | -8.2 to -9.5 | -8.7 |
| Hydrogen Bond Interactions | 3-4 | 2-3 |
| Hydrophobic Contacts | 6-8 | 5-7 |
| Selectivity Index (COX-2/COX-1) | 12-25 | 19.7 |
The inhibition of cyclooxygenase-2 by 2-acetylthiophene-3-carboxylic acid results in significant reduction of prostaglandin E2 and prostacyclin production in inflammatory cells [1] [4]. In vitro studies using lipopolysaccharide-stimulated macrophages demonstrate dose-dependent decreases in prostaglandin E2 levels, with inhibitory concentrations ranging from 0.28 to 0.77 micromolar [1] [3]. The compound also modulates the expression of cyclooxygenase-2 at the transcriptional level, leading to reduced enzyme production in response to inflammatory stimuli [4] [8].
Thiophene derivatives structurally related to 2-acetylthiophene-3-carboxylic acid exhibit dual inhibitory activity against both cyclooxygenase-2 and 5-lipoxygenase pathways [1] [4]. This dual inhibition results in comprehensive suppression of both prostaglandin and leukotriene synthesis, potentially offering superior anti-inflammatory efficacy compared to selective cyclooxygenase-2 inhibitors [1] [2]. The compound's ability to reduce both prostaglandin E2 and leukotriene B4 levels has been demonstrated in cellular assays, with percentage inhibitions ranging from 1.95 to 94.6 percent [1] [4].
2-acetylthiophene-3-carboxylic acid and its structural analogs demonstrate potent antitubercular activity against Mycobacterium tuberculosis through multiple molecular targets [9] [10] [11]. The compound's thiophene carboxylic acid scaffold represents a promising chemotype for tuberculosis drug development, with minimum inhibitory concentration values in the low micromolar range [9] [10] [12].
The primary mechanism of antitubercular activity involves inhibition of essential mycobacterial enzymes required for cell wall biosynthesis and metabolic processes [9] [11]. Thiophene-3-carboxylic acid derivatives demonstrate significant inhibitory activity against the fatty acid biosynthesis pathway, specifically targeting the enoyl-acyl carrier protein reductase enzyme [9] [13]. This enzyme is crucial for mycolic acid synthesis, a key component of the mycobacterial cell wall [14] [11].
Molecular docking studies reveal that 2-acetylthiophene-3-carboxylic acid derivatives bind effectively to the active site of mycobacterial fatty acid biosynthesis enzymes [9] [11]. The carboxylic acid group forms critical interactions with catalytic residues, while the thiophene ring system occupies the substrate binding pocket [9] [10]. These interactions result in competitive inhibition of enzyme activity, disrupting essential metabolic processes required for mycobacterial survival and replication [13] [11].
| Compound Series | Minimum Inhibitory Concentration (μM) | Target Enzyme | Selectivity Index |
|---|---|---|---|
| 2-amino-5-phenylthiophene-3-carboxylic acid derivatives | 1.9-7.7 | mtFabH | 15-45 |
| 2-acylated thiophene-3-carboxylic acids | 3.2-12.4 | InhA | 8-25 |
| Benzyloxy-substituted derivatives | 2.1-8.9 | AccD6 | 12-38 |
Significantly, thiophene-3-carboxylic acid derivatives maintain activity against multidrug-resistant and extensively drug-resistant tuberculosis strains [9] [15]. The compounds demonstrate moderate to good activity against clinical isolates that are resistant to first-line antitubercular drugs, suggesting a novel mechanism of action that bypasses common resistance pathways [9] [10]. This cross-resistance profile indicates that 2-acetylthiophene-3-carboxylic acid derivatives may represent a new class of antitubercular agents with potential for treating drug-resistant infections [15] [11].
The trehalose catalytic shift represents an emerging target for tuberculosis therapy, and thiophene derivatives show promise in modulating this pathway [15]. Compounds structurally related to 2-acetylthiophene-3-carboxylic acid demonstrate ability to inhibit trehalose synthase, an enzyme critical for mycobacterial persistence and biofilm formation [15] [11]. This mechanism offers potential for targeting dormant mycobacterial populations that contribute to treatment failure and disease relapse [15].
Comprehensive mechanistic studies indicate that thiophene carboxylic acid derivatives exert their antitubercular effects through multiple pathways [9] [11]. Primary targets include enzymes involved in fatty acid biosynthesis, with particular emphasis on the type II fatty acid synthase system unique to mycobacteria [13] [14]. The compounds also demonstrate activity against carboxyltransferases involved in malonyl-coenzyme A synthesis, essential precursors for long-chain fatty acid production [14] [11].
Structure-activity relationship analyses reveal that the carboxylic acid functionality at the 3-position of the thiophene ring is essential for antitubercular activity [9] [10]. The acetyl group at the 2-position enhances binding affinity and contributes to selectivity against mycobacterial targets versus mammalian enzymes [9] [12]. Modifications to the thiophene core structure generally result in decreased activity, indicating the importance of the specific electronic and steric properties of this heterocyclic system [10] [11].
2-acetylthiophene-3-carboxylic acid demonstrates significant potential in cancer therapy through modulation of multiple oncological targets and pathways [16] [17] [18]. The compound induces apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways, with particular efficacy against breast, liver, and lung cancer models [19] [16] [20].
The compound triggers apoptosis through mitochondrial-mediated pathways, characterized by loss of mitochondrial membrane potential and activation of caspase cascades [17] [18]. In vitro studies demonstrate that 2-acetylthiophene-3-carboxylic acid derivatives induce significant mitochondrial depolarization in cancer cells, indicating activation of the intrinsic apoptotic pathway [17] [21]. This mechanism involves release of cytochrome c from mitochondria, leading to formation of the apoptosome complex and subsequent activation of executioner caspases [17] [20].
Thiophene derivatives related to 2-acetylthiophene-3-carboxylic acid exhibit cytotoxic activity against multiple cancer cell lines with half-maximal inhibitory concentration values ranging from 0.805 to 34.23 micromolar [16] [17]. The compounds demonstrate selectivity for cancer cells over normal cells, with selectivity indices indicating preferential toxicity toward malignant cell populations [19] [17]. This selectivity profile suggests potential for therapeutic application with reduced toxicity to healthy tissues [17] [18].
| Cancer Cell Line | IC50 (μM) | Mechanism of Action | Cell Cycle Effect |
|---|---|---|---|
| MCF-7 (Breast) | 5.52-15.4 | Apoptosis induction | G0/G1 arrest |
| HepG2 (Liver) | 12.8-25.3 | Mitochondrial pathway | S-phase arrest |
| A549 (Lung) | 18.2-34.23 | Caspase activation | G2/M arrest |
| MDA-MB-231 (Breast) | 8.7-22.1 | Oxidative stress | Sub-G1 accumulation |
Emerging research indicates that thiophene carboxamide derivatives structurally related to 2-acetylthiophene-3-carboxylic acid demonstrate potent inhibitory activity against vascular endothelial growth factor receptor-2 [18] [20]. These compounds achieve inhibitory concentrations in the submicromolar range, with values of 0.59 to 1.29 micromolar against the receptor kinase [20]. The inhibition of vascular endothelial growth factor receptor-2 disrupts angiogenesis, a critical process for tumor growth and metastasis [18] [20].
Molecular docking studies reveal that the thiophene carboxylic acid scaffold binds effectively to the adenosine triphosphate binding site of vascular endothelial growth factor receptor-2 [18] [20]. The compound forms essential hydrogen bonds with key amino acid residues in the kinase domain, while the thiophene ring system occupies the hydrophobic pocket typically occupied by adenosine triphosphate [20]. This binding mode results in competitive inhibition of kinase activity and downstream signaling pathways [18].
2-acetylthiophene-3-carboxylic acid derivatives demonstrate significant activity as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase [18] [20]. The compounds achieve 73 to 86 percent inhibition of tubulin polymerization at their respective half-maximal inhibitory concentrations [20]. This mechanism disrupts microtubule dynamics essential for mitotic spindle formation, preventing successful cell division and ultimately leading to apoptotic cell death [18] [20].
The dual targeting of both vascular endothelial growth factor receptor-2 and tubulin represents a promising approach for cancer therapy [18] [20]. Compounds that simultaneously inhibit angiogenesis and cell division may provide superior therapeutic efficacy compared to single-target agents [20]. The molecular basis for this dual activity lies in the thiophene carboxylic acid scaffold's ability to interact with multiple protein targets through its versatile hydrogen bonding and hydrophobic interaction capabilities [18] [20].
Quantum mechanical calculations on 2-acetylthiophene-3-carboxylic acid reveal significant insights into its electronic structure properties. Density Functional Theory calculations using the B3LYP functional with the 6-31G(d,p) basis set demonstrate that thiophene carboxylic acid derivatives adopt near-planar conformations that facilitate extensive π-conjugation throughout the molecular framework [1] [2]. The optimized molecular geometry shows characteristic bond lengths within the thiophene ring system, with carbon-sulfur bonds exhibiting lengths of approximately 1.757 Å and carbon-carbon bonds ranging from 1.401 to 1.412 Å, indicating substantial aromatic character [2].
The electronic structure analysis reveals that the acetyl group substitution at the 2-position of the thiophene ring creates a significant electronic perturbation. Natural Bond Orbital analysis demonstrates that the carbonyl oxygen atoms possess considerable negative charges, with the carboxylic acid oxygen displaying atomic charges of approximately -0.65 to -0.70 atomic units [3]. This charge distribution pattern influences the molecule's reactivity and potential for intermolecular interactions.
The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies provide crucial information about the chemical reactivity of 2-acetylthiophene-3-carboxylic acid. Computational studies on related thiophene carboxylic acid systems indicate HOMO energies in the range of -6.2 to -6.8 eV, while LUMO energies typically fall between -1.1 to -1.5 eV [4] [3]. The resulting HOMO-LUMO energy gap of approximately 5.0 to 5.3 eV suggests moderate chemical stability and semiconductor properties [4].
The HOMO orbital exhibits π-character and is primarily localized on the thiophene ring system, particularly around the carbon atoms adjacent to sulfur. Conversely, the LUMO demonstrates π*-antibonding character with significant contribution from the carbonyl groups of both the acetyl and carboxylic acid functionalities [3]. This orbital arrangement facilitates charge transfer interactions and influences the molecule's optical properties.
Quantum mechanical force field calculations predict characteristic vibrational frequencies for 2-acetylthiophene-3-carboxylic acid. The carbonyl stretching vibrations appear at approximately 1720-1730 cm⁻¹ for the carboxylic acid group and around 1660-1670 cm⁻¹ for the acetyl carbonyl [5] [2]. These frequencies reflect the electronic environment and conjugation effects within the molecular system.
The hydroxyl stretching vibration of the carboxylic acid group exhibits a broad absorption between 2500-2800 cm⁻¹, indicating strong hydrogen bonding capabilities [6]. Thiophene ring vibrations contribute to characteristic peaks in the 1400-1600 cm⁻¹ region, while carbon-hydrogen stretching modes appear in the 3000-3100 cm⁻¹ range [5].
Molecular docking studies of thiophene carboxylic acid derivatives, including structural analogs of 2-acetylthiophene-3-carboxylic acid, reveal significant binding affinities with various therapeutic target proteins. Computational analysis demonstrates that the carboxylic acid functionality serves as a crucial pharmacophore element, facilitating strong electrostatic interactions with positively charged amino acid residues in protein binding sites [7] [8].
Docking simulations with cyclooxygenase-2 (COX-2) enzyme show binding energies ranging from -67.84 to -81.44 kcal/mol for thiophene carboxylic acid derivatives [8]. The carboxylic acid group forms hydrogen bonds with arginine residues Arg31 and Arg43, while the thiophene ring system occupies hydrophobic binding pockets within the active site [9]. These interactions contribute to selective enzyme inhibition and potential anti-inflammatory activity.
Computational studies reveal that 2-acetylthiophene-3-carboxylic acid derivatives exhibit preferential binding to specific protein targets based on their structural features. Molecular docking with monoamine oxidase enzymes demonstrates binding affinities with IC₅₀ values in the low micromolar range [10]. The acetyl group provides additional hydrophobic interactions that enhance binding specificity compared to unsubstituted thiophene carboxylic acids.
Simulations with replication protein A (RPA70N) indicate that thiophene carboxylic acid derivatives can effectively disrupt protein-protein interactions. The binding affinities range from 580 μM to 26 μM depending on structural modifications, with the carboxylic acid group forming critical electrostatic contacts while the thiophene ring occupies hydrophobic cavities [9].
Detailed analysis of protein-ligand complexes reveals that 2-acetylthiophene-3-carboxylic acid preferentially binds to binding sites containing both hydrophobic regions and polar residues. The molecule demonstrates a characteristic binding mode where the carboxylic acid group engages in hydrogen bonding networks while the thiophene ring system participates in π-π stacking interactions with aromatic amino acids [11].
Crystal structure analysis of related thiophene carboxylic acid complexes shows binding pocket dimensions of approximately 12-15 Å in length and 8-10 Å in width, accommodating the extended conformation of the ligand [8]. The acetyl substitution enhances binding through additional van der Waals contacts with leucine and isoleucine residues in the hydrophobic regions.
Quantitative Structure-Activity Relationship models for thiophene carboxylic acid derivatives demonstrate robust predictive capabilities with correlation coefficients (R²) ranging from 0.713 to 0.851 [12]. Machine learning approaches, including Random Forest, Support Vector Machine, and Gradient Boosting methods, have been successfully applied to predict biological activities of 2-acetylthiophene-3-carboxylic acid analogs [13] [14].
The most effective QSAR models incorporate molecular descriptors including topological indices, electronic properties, and physicochemical parameters. Specifically, the atomic valence connectivity index (ChiV1), distance-based topological descriptors, and electronic charge distributions contribute significantly to predictive accuracy [12]. Cross-validation studies yield q² values between 0.667 and 0.802, indicating excellent model reliability [12].
Computational analysis identifies key molecular descriptors that influence the biological activity of 2-acetylthiophene-3-carboxylic acid derivatives. The SaasCcount descriptor, representing the number of carbon atoms in aromatic rings with specific bonding patterns, shows positive correlation with biological activity [12]. This finding emphasizes the importance of the thiophene ring system in determining pharmacological properties.
Electronic descriptors, particularly the most hydrophobic-hydrophilic distance (MHHD), demonstrate negative correlation with activity, suggesting that extreme polarity differences within the molecule may reduce biological efficacy [12]. The balance between hydrophobic and hydrophilic regions appears crucial for optimal activity profiles.
QSAR models have been successfully applied to predict anti-leishmanial activity of 2-amino-thiophene derivatives with classification accuracies ranging from 0.53 to 0.91 [14]. Machine learning algorithms trained on datasets containing 1862 compounds from the ChEMBL database identified structural features essential for biological activity. The carboxylic acid functionality consistently emerges as a favorable structural element for enhanced potency [14].
Predictive models for antimalarial activity reveal that thiophene groups contribute positively to biological activity, with specific attention to the sulfur atom's influence on molecular interactions [15]. The models demonstrate that optimization of sulfur atom substitution patterns can significantly enhance therapeutic efficacy. These findings provide valuable guidance for rational drug design approaches targeting 2-acetylthiophene-3-carboxylic acid derivatives.
Advanced machine learning techniques, including Gradient Boosting-based methods, achieve predictive accuracies exceeding 95% for certain biological endpoints [13]. The CatBoost algorithm demonstrates superior performance with root mean squared error values as low as 0.283, indicating excellent predictive precision [13]. These models successfully identify structure-activity relationships that guide the design of novel therapeutic agents.